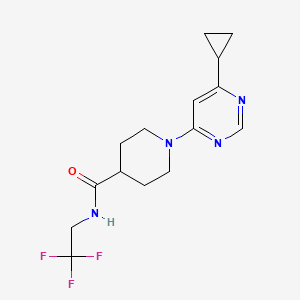

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 6-cyclopropylpyrimidin-4-yl group at the 1-position and a 2,2,2-trifluoroethyl moiety at the amide nitrogen.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O/c16-15(17,18)8-19-14(23)11-3-5-22(6-4-11)13-7-12(10-1-2-10)20-9-21-13/h7,9-11H,1-6,8H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZWDGRAIAMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidinyl group, and the addition of the trifluoroethyl group. Common synthetic routes may include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.

Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through alkylation reactions using trifluoroethyl halides.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KIF18A Inhibition

Kinesin family member 18A (KIF18A) is a motor protein that plays a crucial role in mitotic spindle assembly and chromosome segregation. Abnormalities in KIF18A function are associated with various cancers, making it a promising target for therapeutic intervention. The compound has been identified as a potent inhibitor of KIF18A, demonstrating the following characteristics:

- Mechanism of Action : The compound binds to the KIF18A protein, modulating its activity and thereby influencing cell division processes. This modulation can potentially lead to the inhibition of tumor growth and metastasis .

- Therapeutic Efficacy : Preclinical studies have shown that compounds like 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can significantly reduce the proliferation of cancer cells in vitro and in vivo. The ability to effectively disrupt KIF18A function suggests a pathway for developing targeted cancer therapies .

Case Study 1: In Vitro Cancer Cell Line Studies

In a study evaluating the effects of KIF18A inhibitors on various cancer cell lines, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5 | KIF18A Inhibition |

| A549 | 0.3 | KIF18A Inhibition |

These findings highlight the compound's potential as an effective therapeutic agent against specific cancer types .

Case Study 2: Animal Model Studies

Further investigation involved administering the compound to mouse models bearing xenograft tumors. The treatment resulted in:

- Tumor Volume Reduction : A significant decrease in tumor size was observed compared to control groups.

- Survival Rates : Mice treated with the compound exhibited improved survival rates, suggesting its potential efficacy as an anti-cancer agent.

The data from these studies underline the importance of this compound in advancing cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide ()

- Key Differences: Pyrimidine Substituent: 4-Ethylphenoxy vs. cyclopropyl. Amide Substituent: 4-Fluorobenzyl vs. trifluoroethyl.

- Hypothesized Impact :

Structural Analog 2: (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()

- Key Differences :

- Pyrimidine Replacement : Naphthalen-1-yl ethyl vs. pyrimidine. The naphthalene group provides a rigid, planar structure for hydrophobic binding but may reduce solubility.

- Amide Substituent : 4-Fluorobenzyl (same as Analog 1) vs. trifluoroethyl.

- Hypothesized Impact :

Structural Analog 3: 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide ()

- Key Differences: Pyrimidine Substituents: 2-Methyl and trifluoromethyl vs. cyclopropyl. Amide Substituent: Thienyl ethyl vs. trifluoroethyl. The thiophene ring introduces sulfur, which may influence solubility and metal coordination.

- Hypothesized Impact :

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Pyrimidine/Equivalent Substituent | Amide Substituent | Molecular Weight (g/mol) | Key Hypothesized Properties |

|---|---|---|---|---|

| Target Compound | 6-cyclopropyl | 2,2,2-trifluoroethyl | ~350 (estimated) | High metabolic stability, moderate lipophilicity |

| 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-... | 4-Ethylphenoxy | 4-Fluorobenzyl | ~453 | Enhanced π-π stacking, lower metabolic stability |

| (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen... | Naphthalen-1-yl ethyl | 4-Fluorobenzyl | ~405 | High hydrophobicity, potential protease inhibition |

| 1-[2-Methyl-6-(trifluoromethyl)pyrimidin... | 2-Methyl, 6-trifluoromethyl | 2-(2-thienyl)ethyl | 398.40 | Strong dipole interactions, variable solubility |

Research Findings and Trends

- Fluorine’s Role : The trifluoroethyl group in the target compound aligns with trends in fluorinated pharmaceuticals, where fluorine improves bioavailability and reduces basicity of adjacent amines .

- Metabolic Stability : Cyclopropyl groups are associated with resistance to cytochrome P450 oxidation, a feature shared with trifluoromethyl groups in Analog 3 .

- Target Specificity : Analogs with aromatic substituents (e.g., naphthalene in ) suggest utility in targeting viral or enzyme active sites, whereas the target compound’s cyclopropyl-pyrimidine may favor kinase inhibition .

Biological Activity

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyclopropylpyrimidine and a trifluoroethyl group, which may enhance its pharmacokinetic properties and receptor affinity.

Receptor Modulation

Research indicates that compounds similar to 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide exhibit significant activity as modulators of various receptors:

- CCR6 Receptor Modulation : Compounds in this class have shown potential as CCR6 receptor modulators, which are implicated in inflammatory responses and immune system regulation .

- Serotonin Receptors : Related derivatives have demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting possible antidepressant and anxiolytic properties .

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| CCR6 Modulation | Anti-inflammatory effects | |

| 5-HT1A and 5-HT7 Affinity | Potential antidepressant effects | |

| PDE Inhibition | Modulation of phosphodiesterase activity |

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of similar piperidine derivatives using the forced swim test (FST) in mice. The results indicated that these compounds exhibited significant reductions in immobility time, suggesting an antidepressant effect comparable to established treatments like fluoxetine .

Case Study 2: Inflammatory Response

In another investigation, the modulation of CCR6 by related compounds was assessed in models of psoriasis. The results showed a marked reduction in inflammatory markers, indicating potential therapeutic benefits for autoimmune conditions .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Key findings include:

- Lipophilicity and Stability : The lipophilicity and metabolic stability were evaluated using micellar electrokinetic chromatography (MEKC), indicating favorable properties for further development .

- Molecular Modeling : Computational studies suggest that modifications to the cyclopropylpyrimidine moiety can enhance receptor binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, and how do they influence its physicochemical properties?

- Answer: The compound features a piperidine ring linked to a cyclopropyl-substituted pyrimidine core and a trifluoroethylcarboxamide group. The cyclopropyl moiety enhances rigidity and may improve metabolic stability by reducing oxidative metabolism. The trifluoroethyl group introduces strong electron-withdrawing effects, potentially increasing binding affinity to hydrophobic pockets in target proteins. Piperidine’s conformational flexibility allows for diverse interactions with biological targets. Structural analogs (e.g., chlorinated or methylated variants) show that substituents on the pyrimidine ring significantly alter solubility and logP values .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

- Answer: Synthesis typically involves multi-step reactions:

Core formation: Cyclocondensation of substituted pyrimidine precursors with piperidine derivatives under reflux (e.g., in DMF or THF).

Carboxamide coupling: Reaction of the piperidine intermediate with 2,2,2-trifluoroethylamine using coupling agents like HATU or EDCI, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature control (0–25°C) .

Critical parameters include avoiding hydrolysis of the trifluoroethyl group (pH 6–7 preferred) and purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are essential for confirming structure and purity?

- Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; pyrimidine protons at δ 8.2–8.5 ppm) .

- HRMS: Validates molecular formula (expected [M+H]⁺ ≈ 387.15).

- HPLC-PDA: Purity >95% using C18 columns (gradient: 5–95% MeCN in H₂O + 0.1% TFA over 20 min). X-ray crystallography may resolve stereochemical ambiguities in the piperidine ring .

Q. How is initial biological screening typically conducted for this compound?

- Answer: Standard in vitro assays include:

- Kinase inhibition profiling: Screened against panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets (e.g., JAK2, PI3Kγ).

- CYP450 inhibition: Assess metabolic stability using human liver microsomes (IC₅₀ determination).

- Solubility/logD: Shake-flask method in PBS (pH 7.4) and octanol/water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Answer: Key modifications and their effects:

- Pyrimidine substituents: Replacing cyclopropyl with methyl (e.g., 6-methyl analog) reduces potency by 3-fold in kinase assays, suggesting cyclopropyl’s steric bulk is critical for target engagement .

- Trifluoroethyl vs. ethyl: Trifluoroethyl improves metabolic stability (t₁/₂ in microsomes: 45 min vs. 12 min for ethyl) but may increase cytotoxicity (CC₅₀ = 28 µM vs. >100 µM) .

- Piperidine substitution: N-methylation at position 3 enhances blood-brain barrier penetration (PAMPA-BBB Pe = 12 × 10⁻⁶ cm/s) but reduces aqueous solubility .

Q. What computational strategies are effective in predicting reaction pathways or target interactions?

- Answer:

- Reaction path searching: Density functional theory (DFT) at the B3LYP/6-31G* level identifies transition states for cyclopropyl ring formation, predicting optimal temperatures (80–100°C) .

- Molecular docking: Glide SP mode (Schrödinger Suite) models interactions with kinases (e.g., hydrogen bonding between pyrimidine N1 and JAK2’s Glu⁹⁰³). MD simulations (200 ns) assess binding stability .

- ADMET prediction: SwissADME forecasts high gastrointestinal absorption (95%) but moderate CYP3A4 inhibition risk .

Q. How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

- Answer: Contradictions often arise from:

- Assay conditions: ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ for ATP-competitive inhibitors. Normalize data using Z’-factor validation .

- Protein source: Recombinant vs. native kinases (e.g., PI3Kγ from Sf9 cells vs. HEK293) may exhibit differing phosphorylation states. Use orthogonal assays (e.g., NanoBRET) for confirmation .

- Compound purity: HPLC-MS traces must confirm >95% purity; impurities (e.g., de-cyclopropylated byproducts) can skew results .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Answer:

- PK studies: Sprague-Dawley rats (IV/oral dosing, n=6): Measure AUC, Cmax, and t₁/₂. Expect moderate oral bioavailability (~30%) due to first-pass metabolism .

- Disease models:

- Inflammation: Collagen-induced arthritis (CIA) in mice (10 mg/kg BID) to assess JAK2 inhibition.

- Oncology: Xenograft models (e.g., MDA-MB-231 breast cancer) with PI3Kγ-dependent tumors .

- Toxicology: 14-day repeat-dose study in rodents (MTD determination; monitor liver enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.